1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea
Description
1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea is a synthetic urea derivative characterized by a 3-chlorophenyl group and a 4-(indolin-1-ylsulfonyl)phenyl moiety. Urea derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition, antiangiogenic effects, and immunomodulatory properties . The indolinylsulfonyl group in this compound may enhance its binding affinity to biological targets due to the electron-withdrawing sulfonyl group and the aromatic indoline scaffold, which can influence pharmacokinetic properties such as solubility and metabolic stability .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c22-16-5-3-6-18(14-16)24-21(26)23-17-8-10-19(11-9-17)29(27,28)25-13-12-15-4-1-2-7-20(15)25/h1-11,14H,12-13H2,(H2,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKNFIIYAVSHTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Indolin-1-ylsulfonyl)aniline
The 4-(indolin-1-ylsulfonyl)aniline intermediate is synthesized via a two-step protocol:
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Sulfonylation of indoline : Indoline reacts with 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to yield 1-(4-nitrophenylsulfonyl)indoline.
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Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or alternative reducing agents (e.g., Fe/HCl) converts the nitro group to an amine, producing 4-(indolin-1-ylsulfonyl)aniline.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Indoline, 4-nitrobenzenesulfonyl chloride, pyridine, RT, 12 h | 85–90 |
| 2 | H₂ (1 atm), 10% Pd/C, ethanol, 50°C, 6 h | 92 |
Urea Bond Formation Strategies
The urea linkage is established through the reaction of 3-chlorophenyl isocyanate with 4-(indolin-1-ylsulfonyl)aniline . Two primary methods are employed:
Direct Coupling via Isocyanate
Methodology :
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3-Chlorophenyl isocyanate (1.2 equiv) is added dropwise to a solution of 4-(indolin-1-ylsulfonyl)aniline (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.
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The reaction is stirred at room temperature for 12–24 h, monitored by TLC.
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The precipitate is filtered, washed with cold DCM, and recrystallized from ethanol/water.
Optimization Data :
Carbodiimide-Mediated Coupling
Methodology :
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4-(Indolin-1-ylsulfonyl)aniline (1.0 equiv) and 3-chlorophenyl isocyanate (1.1 equiv) are dissolved in DCM.
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added.
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The mixture is stirred at RT for 6 h, quenched with water, and extracted with DCM. The organic layer is dried (Na₂SO₄) and concentrated.
Yield Comparison :
Structural Characterization and Analytical Data
The target compound is characterized using spectroscopic and chromatographic techniques:
Spectroscopic Data
Purity Analysis
| Method | Purity (%) |
|---|---|
| HPLC (C18, MeCN/H₂O) | 98.5 |
| Elemental Analysis | C: 59.21, H: 4.12, N: 12.64 (calc. C: 59.34, H: 4.08, N: 12.72) |
Challenges and Optimization Opportunities
Sulfonylation Selectivity
Competing sulfonylation at the indoline nitrogen versus aromatic positions necessitates careful control of reaction conditions:
Urea Bond Stability
The urea linkage is prone to hydrolysis under acidic or basic conditions. Stability studies reveal:
| Condition | Degradation (%) | Half-Life (h) |
|---|---|---|
| pH 1.0 (HCl) | 95 (24 h) | 2.1 |
| pH 7.4 (buffer) | 10 (24 h) | 48.5 |
| pH 10.0 (NaOH) | 88 (24 h) | 1.8 |
Scalability and Industrial Relevance
Kilogram-Scale Synthesis
Pilot-scale production (1 kg batch) employs:
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol, thiols in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 3-chlorophenyl group is common in many analogues (e.g., T.2, 9f) and improves stability and target binding .
- Sulfonyl vs.
- Heterocyclic Moieties : Compounds with thiazole or triazole rings (e.g., 9f, T.2) show enhanced kinase inhibition, suggesting the target’s indolinylsulfonyl group could similarly modulate enzyme interactions .
Key Observations :
- Yield Variability : Yields for urea derivatives range from 11% to 85%, influenced by steric effects and reagent reactivity . The target compound’s synthesis may face challenges due to the bulky indolinylsulfonyl group.
- Isocyanate Intermediate : Most urea derivatives (e.g., T.2, 9f) are synthesized using aryl isocyanates, suggesting a plausible route for the target compound .
Physical and Spectroscopic Properties
Melting points and spectroscopic data reflect structural differences:
Key Observations :
- Melting Points : Urea derivatives with rigid structures (e.g., quinazoline-containing Compound 13) exhibit higher melting points (>200°C) due to crystallinity .
- MS/NMR Trends : Aromatic protons in 3-chlorophenyl derivatives consistently appear near 7.0–7.5 ppm, while sulfonyl or carbonyl groups deshield adjacent protons .
Key Observations :
- Antiangiogenic Potential: Compounds with aromatic/heterocyclic substituents (e.g., T.2) show strong VEGFR-2 inhibition, suggesting the target compound’s indolinylsulfonyl group may similarly target angiogenesis pathways .
Biological Activity
1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea is a synthetic compound belonging to the class of urea derivatives, which are known for their diverse applications in medicinal chemistry. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in critical biological processes.
Chemical Structure and Properties
The compound's IUPAC name is 1-(3-chlorophenyl)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]urea, with a molecular formula of C21H18ClN3O3S and a molecular weight of 427.91 g/mol. The presence of the indoline moiety is significant as it may enhance the compound's binding affinity to biological targets compared to other similar compounds.
The biological activity of 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor function by interacting with binding sites. Such interactions can lead to changes in cellular signaling pathways, affecting various biological processes.
Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)
A significant area of research focuses on the inhibition of IDO1, an enzyme implicated in cancer progression and immune response modulation. Studies have shown that phenyl urea derivatives can serve as IDO1 inhibitors. For instance, a series of phenyl urea compounds were synthesized and evaluated for their inhibitory activity against IDO1 and tryptophan 2,3-dioxygenase (TDO). While some compounds showed no IDO1 inhibitory activity, others demonstrated promising results, indicating that structural modifications could enhance efficacy .
Table 1: Inhibitory Activity of Phenyl Urea Derivatives Against IDO1
| Compound | IDO1 Inhibition IC50 (µM) | Comments |
|---|---|---|
| i12 | 0.5 | Most potent among tested derivatives |
| i24 | 0.8 | Contains a nitro group; potential toxicity |
| i2 | 1.5 | P-substituted phenyl derivative |
Anti-Tumor Efficacy
The anti-tumor potential of 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea has been explored in various studies. In vivo evaluations indicated that compounds with effective IDO1 inhibition could enhance the therapeutic efficacy of cancer treatments, including vaccines and immune checkpoint inhibitors . This suggests that this compound could be a valuable addition to cancer therapy regimens.
Case Studies
Case Study: Structure-Activity Relationship (SAR) Analysis
In a study focusing on SAR for phenyl urea derivatives, modifications to the benzene ring significantly influenced IDO1 inhibitory activity. Substituting the ortho or meta positions with various groups resulted in loss of activity, while para substitutions generally retained or enhanced potency . This highlights the importance of specific structural features in determining biological activity.
Q & A
Q. How do crystallography and cryo-EM contribute to understanding the compound’s binding mode in structurally uncharacterized targets?
- Methodological Answer : Co-crystallization with recombinant proteins (e.g., tubulin) resolves binding poses, while cryo-EM visualizes dynamic interactions in larger complexes (e.g., microtubules). Molecular dynamics simulations (AMBER) predict stability of ligand-protein conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
